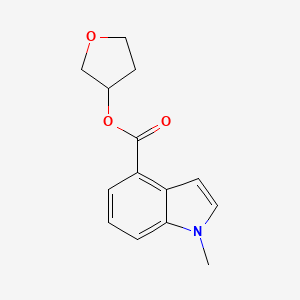![molecular formula C17H25NO3 B7593179 2,4-dimethyl-N-[3-(oxolan-3-ylmethoxy)propyl]benzamide](/img/structure/B7593179.png)
2,4-dimethyl-N-[3-(oxolan-3-ylmethoxy)propyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dimethyl-N-[3-(oxolan-3-ylmethoxy)propyl]benzamide, also known as DMOAPB, is a chemical compound that has been studied for its potential use in scientific research. It is a member of the benzamide family and has a molecular weight of 277.36 g/mol.
Mechanism of Action
2,4-dimethyl-N-[3-(oxolan-3-ylmethoxy)propyl]benzamide acts as a selective agonist for the sigma-1 receptor, meaning that it binds to and activates this receptor. The exact mechanism of action of this compound on the sigma-1 receptor is not fully understood, but it is thought to modulate calcium signaling and promote neuroprotection.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it can enhance the survival of cells under stress conditions and protect against oxidative damage. In vivo studies have shown that this compound can improve cognitive function and reduce pain perception in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2,4-dimethyl-N-[3-(oxolan-3-ylmethoxy)propyl]benzamide in lab experiments is that it is a selective agonist for the sigma-1 receptor, meaning that it can be used to specifically investigate the function of this receptor. However, one limitation is that its effects on other receptors or physiological processes may not be fully understood.
Future Directions
There are several future directions for research on 2,4-dimethyl-N-[3-(oxolan-3-ylmethoxy)propyl]benzamide. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further investigation into the mechanism of action of this compound on the sigma-1 receptor could provide insight into the role of this receptor in various physiological processes. Finally, the development of more selective agonists for the sigma-1 receptor could lead to the development of more effective therapeutic agents.
Synthesis Methods
2,4-dimethyl-N-[3-(oxolan-3-ylmethoxy)propyl]benzamide can be synthesized through a multistep process that involves the reaction of 2,4-dimethylbenzoic acid with oxalyl chloride to form the corresponding acid chloride. This is then reacted with 3-(oxolan-3-ylmethoxy)propylamine to form the amide product.
Scientific Research Applications
2,4-dimethyl-N-[3-(oxolan-3-ylmethoxy)propyl]benzamide has been studied for its potential use as a tool for investigating the function of certain receptors in the brain. Specifically, it has been shown to bind to the sigma-1 receptor, which is involved in a variety of physiological processes including pain perception, mood regulation, and memory formation. This compound has been used in in vitro and in vivo experiments to investigate the role of the sigma-1 receptor in these processes.
properties
IUPAC Name |
2,4-dimethyl-N-[3-(oxolan-3-ylmethoxy)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-13-4-5-16(14(2)10-13)17(19)18-7-3-8-20-11-15-6-9-21-12-15/h4-5,10,15H,3,6-9,11-12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCBVWMMSZBXKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCCCOCC2CCOC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3,5-Dimethylmorpholin-4-yl)-[2-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B7593098.png)
![[3-Hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7593124.png)
![[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]-(1H-indazol-7-yl)methanone](/img/structure/B7593129.png)
![N-[1-(3-chlorophenyl)cyclopropyl]-1,5-dimethylpyrazole-3-carboxamide](/img/structure/B7593140.png)

![Imidazo[1,2-a]pyrazin-8-yl(piperidin-1-yl)methanone](/img/structure/B7593149.png)
![3-Azaspiro[5.5]undecan-3-yl(imidazo[1,2-a]pyrazin-8-yl)methanone](/img/structure/B7593155.png)
![N-[1-(3-chlorophenyl)cyclopropyl]-3-(2,2,2-trifluoroethoxy)propanamide](/img/structure/B7593162.png)

![N-(3-ethoxyspiro[3.4]octan-1-yl)-4-ethyl-N-methylthiadiazole-5-carboxamide](/img/structure/B7593170.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-2,4-difluoro-N-methylbenzamide](/img/structure/B7593190.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-2-(4-fluorophenyl)-N-methylacetamide](/img/structure/B7593195.png)
![N-[2-(3-chlorophenyl)cyclopropyl]oxane-3-carboxamide](/img/structure/B7593200.png)
![2-(cyclohexen-1-yl)-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methylacetamide](/img/structure/B7593208.png)